9-(5-Pentylfuran-2-yl)nonanoic acid

Radical scavenging Antioxidant activity Electron spin resonance

Non-methylated furan fatty acids (FuFAs) like 9F5 exhibit no significant antioxidant activity, unlike their methylated analogs. This makes them essential negative controls for structure-activity studies and validated biomarkers for Dehalococcoides activity in environmental remediation sites. - **Critical application**: Zero-activity baseline for methyl-substitution antioxidant assays (Okada et al., 1990) - **Environmental forensics**: PLFA biomarker for Dehalococcoides BAV1/FL2 via GC-MS - **Structural identity**: Di-alkylsubstituted FuFA (5-pentylfuran-2-yl)nonanoic acid, CAS 4179-43-5

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 4179-43-5
Cat. No. B3026239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(5-Pentylfuran-2-yl)nonanoic acid
CAS4179-43-5
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(O1)CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
InChIKeyBJTONYHCPUUWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(5-Pentylfuran-2-yl)nonanoic Acid Overview


9-(5-Pentylfuran-2-yl)nonanoic acid (CAS 4179-43-5), also known as 5-pentyl-2-furannonanoic acid or 9F5, is a non-methylated furan fatty acid (FuFA) characterized by a central furan ring with a 9-carbon carboxyalkyl chain at the 2-position and a 5-carbon alkyl chain at the 5-position [1]. This heterocyclic fatty acid is a naturally occurring minor lipid component found in fish, marine organisms, and certain plants, where it is recognized for its potent radical-scavenging and antioxidant properties [2]. As a non-methylated FuFA, it represents a distinct subclass among furan fatty acids and serves as a valuable reference standard for analytical, biochemical, and nutritional research applications.

Non-methylated furan fatty acid reference standard for quantification in food, environmental, and biomedical matrices.
Structurally defined negative control for methylation-dependent antioxidant structure–activity relationship studies.
Analytical workflow fit for GC‑MS biomarker confirmation and thermal processing marker research.

9F5 Non-Interchangeability with Methylated FuFAs


Furan fatty acids exhibit structure-dependent biological activities that preclude simple interchange among analogs. The non-methylated furan ring in 9-(5-pentylfuran-2-yl)nonanoic acid (9F5) confers distinct physicochemical and biological properties compared to monomethyl (9M5) or dimethyl (9D5) derivatives. Methylation status directly influences radical-scavenging kinetics, metabolic stability, and interaction with cellular targets [1]. Furthermore, variations in the carboxyalkyl chain length (C7, C9, C11, C13) and alkyl side-chain length (C3, C5) significantly alter lipophilicity, membrane partitioning, and biological potency [2]. Therefore, substituting 9F5 with a closely related analog without rigorous validation risks introducing uncharacterized variables that can confound experimental outcomes and compromise data reproducibility.

Target · 9F5 (Non‑methylated FuFA)
Provides methylation‑null baseline with no significant antioxidant activity in linoleic acid oxidation assay
Distinct oxidation kinetics relative to methylated congeners
Detected as rare biomarker in specific biological contexts
Substitute · 9M5/9D5 (Methylated FuFAs)
Intrinsic antioxidant activity (~50% to full suppression) confounds baseline interpretation
Faster degradation kinetics during fish oil oxidation may shift endpoint profiles
Occurrence patterns differ; may not represent non‑methylated FuFA biology
Methylation state drives antioxidant potency; substituting 9F5 with methylated analogs can alter experimental outcomes. Source review confirms class‑level activity gradient.

9F5 Quantitative Differentiation Evidence


Antioxidant SAR: Non-Methylated vs. Methylated FuFAs

Naturally occurring furan fatty acids (F acids), which include 9F5, demonstrate a hydroxyl radical (HO·) scavenging rate constant of 1.7 × 10¹⁰ M⁻¹ s⁻¹, measured by electron spin resonance (ESR) spin trapping [1]. This value exceeds that of mannitol (~1.0–2.0 × 10⁹ M⁻¹ s⁻¹) and ethanol (~1.9 × 10⁹ M⁻¹ s⁻¹), and is comparable to histidine (~5.0 × 10⁹ M⁻¹ s⁻¹) and dimethylsulfoxide (~6.6 × 10⁹ M⁻¹ s⁻¹) [1].

Antioxidant SAR
Cross‑study comparable
Non‑methylated FuFA class: ~0% activity vs. monomethyl ~50% vs. dimethyl full suppression (linoleic acid oxidation, pH 6.9)
Supports methylation‑null baseline selection
Conjugated diene accumulation assay; phosphate buffer, dark
Radical scavenging Antioxidant activity Electron spin resonance

Hydroxyl Radical Scavenging Rate Comparison

In a comprehensive in vitro toxicological analysis, 10,13-epoxy-10,12-octadecadienoic acid (10,12-furan-FA; synonymous with 9F5) exhibited no pronounced cytotoxicity in human colon adenocarcinoma (Caco-2) and human hepatoma (HepG2) cell lines at concentrations up to 100 µM [1]. The compound did not affect cellular proliferation or apoptosis at concentrations up to 500 µM [1]. This non-cytotoxic profile was consistent across all furan-FA isomers tested, including monomethyl and dimethyl derivatives [1].

HO• Scavenging Rate
Class‑level inference
1.7 × 10¹⁰ M⁻¹ s⁻¹ (F‑acid class) — ~9‑fold higher than mannitol (1.8 × 10⁹) and ethanol (1.9 × 10⁹)
Establishes class‑level radical scavenging benchmark
ESR spin trapping with DMPO; Fe²⁺‑DTPA/H₂O₂ system
Cytotoxicity Cell viability Safety assessment

Anti-Inflammatory Potency: FuFA vs. EPA

Proteomic analysis of Caco-2 cells exposed to 1 mM 10,12-furan-FA (9F5) revealed upregulation of three proteins associated with lipid droplet biogenesis: PLIN2 (perilipin-2), TPD52L2 (tumor protein D52-like 2), and SEC13 (protein transport protein SEC13) [1]. Concurrently, 27 proteins involved in general cellular processes—including DNA replication, transcription, protein biosynthesis, and energy metabolism—were downregulated [1]. This proteomic signature is distinct from that of untreated control cells and indicates a specific cellular adaptation to 9F5 exposure.

Anti‑inflammatory Potency
Supporting evidence
F‑acid ethyl ester: qualitatively more potent anti‑inflammatory activity than EPA ethyl ester in adjuvant‑induced arthritis rat model
Supports FuFA scaffold anti‑inflammatory model response context
Semisynthetic preparation; exact paw edema reduction in Supporting Information
Proteomics Lipid metabolism Cellular stress response

Thermal Processing Stability: 9F5 vs. 11D5

In a fish oil oxidation model, the addition of a monomethyl furan fatty acid (9M5) at 50–250 µM significantly inhibited the degradation of ω-3 polyunsaturated fatty acids (PUFAs) and slowed the degradation of endogenous tocopherols [1]. The study further demonstrated that dimethyl furan fatty acids degraded faster than monomethyl furan fatty acids during accelerated oxidation [1]. As a non-methylated FuFA, 9F5 is structurally distinct from both monomethyl and dimethyl types, and its oxidation kinetics are expected to differ; however, the class-wide antioxidant capacity of FuFAs supports the utility of 9F5 as a representative non-methylated standard for comparative antioxidant studies.

Thermal Processing Stability
Cross‑study comparable
9F5: generated during hot‑air drying of red goji berries (50 °C); 11D5 (dimethyl FuFA): degraded under same conditions
Supports 9F5 as thermal processing marker
GC‑MS analysis; opposite directional change from dimethyl FuFA
Lipid oxidation Antioxidant Fish oil stability

9F5 as Dehalococcoides-Specific Biomarker

9-(5-Pentylfuran-2-yl)nonanoic acid exhibits a melting point of 40–42 °C , meaning it is a solid at standard ambient temperature (25 °C). In contrast, many common fatty acid standards and related FuFA analogs (e.g., certain monomethyl and dimethyl derivatives with longer or branched chains) can be liquids or low-melting solids at room temperature [1]. This solid-state physical property offers practical advantages for precise gravimetric handling, long-term storage stability, and reduced risk of oxidative degradation compared to liquid analogs.

Dehalococcoides Biomarker
Supporting evidence
Fu18:2ω6 (9F5) detected in phospholipids of Dehalococcoides strains BAV1 and FL2; structurally distinguishable from C17 FuFAs
Authentic standard for genus‑specific biomarker confirmation
GC‑MS identification; not replaceable by methylated FuFA standards
Physicochemical properties Formulation Analytical standard

Solid-State Handling Advantage vs. Liquid Analogs

9F5 (9-(5-pentyl-2-furyl)-nonanoate) has been specifically identified in multiple natural sources: it is a constituent of carp lipids [1], was detected for the first time in bacterial phospholipids of Dehalococcoides strains BAV1 and FL2 [2], and has been found in red goji berries following hot-air drying [3]. This natural occurrence profile distinguishes 9F5 from synthetic-only FuFA analogs and positions it as a relevant authentic standard for food authentication, environmental biomarker discovery, and metabolic pathway elucidation studies.

Solid‑State Handling
Supporting evidence
mp 40–42 °C; solid at 20–25 °C; precise gravimetric dispensing vs. liquid fatty acid standards requiring solvent handling
Improves gravimetric precision and storage stability
Reduced oxidative degradation risk during repetitive use
Biomarker Natural product Food chemistry

9F5 Recommended Application Scenarios


Negative Control for FuFA Methylation SAR

9F5 serves as an authentic calibration standard for GC-MS and LC-MS quantification of non-methylated furan fatty acids in fish, seafood, and plant-derived foods. Its verified occurrence in carp, bacterial phospholipids, and processed berries [REFS-1, REFS-2, REFS-3] makes it a critical reference for food authentication studies, dietary intake assessments, and metabolomic profiling. The solid physical state at room temperature (m.p. 40–42 °C) facilitates precise gravimetric preparation of stock solutions , reducing analytical variability compared to liquid analogs.

Lipophilic Hydroxyl Radical Probe for ROS Detection

With a class-level hydroxyl radical scavenging rate constant of 1.7 × 10¹⁰ M⁻¹ s⁻¹ [4], 9F5 is a valuable tool compound for investigating the role of non-methylated furan fatty acids in protecting polyunsaturated fatty acids (PUFAs) from oxidative damage. Researchers studying the structure-activity relationship of FuFA methylation status can employ 9F5 as a baseline non-methylated comparator against monomethyl (9M5) and dimethyl (9D5) derivatives in lipid oxidation assays, such as the Schaal oven test or oxygen radical absorbance capacity (ORAC) assays [5].

Dehalococcoides Biomarker for Environmental Monitoring

9F5 induces a specific proteomic signature in Caco-2 cells, characterized by upregulation of lipid droplet-associated proteins (PLIN2, TPD52L2, SEC13) and broad downregulation of general cellular processes at 1 mM [6]. This reproducible response makes 9F5 a suitable probe for dissecting cellular lipid storage pathways, particularly in intestinal epithelial models. Its non-cytotoxic profile at ≤100 µM [6] ensures that observed proteomic changes are not confounded by acute toxicity, enabling clean mechanistic interpretation.

Thermal Processing Marker for Food Authentication

The confirmed presence of 9F5 in the phospholipids of Dehalococcoides strains BAV1 and FL2 [2] establishes its utility as a lipid biomarker for monitoring reductive dechlorination processes in contaminated environments. Researchers in bioremediation and environmental microbiology can employ 9F5 as a reference standard for identifying and quantifying furan fatty acid modifications in bacterial membranes, providing insights into microbial adaptation to oxidative stress during anaerobic dehalogenation [2].

Application
Selection Property
Validation Focus
FuFA methylation SAR negative‑control studies
Non‑methylated (di‑alkylsubstituted) FuFA standard
Zero‑activity baseline in linoleic acid oxidation assay
Lipophilic hydroxyl radical detection
High class‑level HO• scavenging rate constant
Compartment‑specific radical scavenging in hydrophobic microenvironments
Dehalococcoides biomarker identification
Genus‑specific phospholipid FuFA biomarker
GC‑MS confirmation in environmental lipid extracts
Thermal processing marker for food authentication
Appearance‑upon‑heating signature
Differentiation of processed vs. fresh berry products
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